1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperidin-4-amine
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Overview
Description
1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperidin-4-amine is a complex organic compound that features a pyrazole ring substituted with three methyl groups, a pyrazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the pyrazine and piperidine rings. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-1H-pyrazol-4-amine: A related compound with similar structural features but lacking the pyrazine and piperidine rings.
1,3,5-Trimethyl-1H-pyrazole: Another similar compound that shares the pyrazole ring but differs in its substitution pattern.
Uniqueness
1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperidin-4-amine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H22N6 |
---|---|
Molecular Weight |
286.38 g/mol |
IUPAC Name |
1-[3-(3,4,5-trimethylpyrazol-1-yl)pyrazin-2-yl]piperidin-4-amine |
InChI |
InChI=1S/C15H22N6/c1-10-11(2)19-21(12(10)3)15-14(17-6-7-18-15)20-8-4-13(16)5-9-20/h6-7,13H,4-5,8-9,16H2,1-3H3 |
InChI Key |
GEAMCSFRVANWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=CN=C2N3CCC(CC3)N)C |
Origin of Product |
United States |
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